molecular formula C10H16Cl2N2 B2385205 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride CAS No. 1265964-36-0

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride

Cat. No.: B2385205
CAS No.: 1265964-36-0
M. Wt: 235.15
InChI Key: BIQUFVKDHAJKKD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is known for its versatile applications in various fields, including organic synthesis, drug discovery, and catalysis.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of pyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored in drug discovery for its potential therapeutic effects.

    Industry: The compound is used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another pyridine derivative with similar applications in drug discovery and organic synthesis.

    Pyrrolidine-2-one: A pyrrolidine derivative known for its biological activities.

    Pyrrolidine-2,5-diones: Compounds with a similar structure and diverse biological profiles.

Uniqueness

2-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is unique due to its combination of pyridine and pyrrolidine rings, which provide a versatile scaffold for various chemical reactions and biological interactions. This dual functionality makes it a valuable compound in multiple research fields .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQUFVKDHAJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265964-36-0
Record name 2-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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